Thioproperazine dimethanesulfonate
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Overview
Description
Thioproperazine mesylate is a potent neuroleptic compound belonging to the phenothiazine group. It is primarily used as an antipsychotic agent for the treatment of acute and chronic schizophrenia, including cases that are refractory to more common neuroleptics. Additionally, it is used to manage manic syndromes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thioproperazine mesylate involves several key steps:
Thioether Formation: The reaction between 2-aminothiophenol and 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide forms 4-(2-aminophenyl)sulfanyl-N,N-dimethyl-3-nitrobenzenesulfonamide.
Sandmeyer Reaction: This intermediate undergoes a Sandmeyer reaction with cuprous bromide to yield 4-[(2-bromophenyl)thio]-N,N’-dimethyl-3-nitrobenzenesulfonamide.
Bechamp Reduction: The product is then reduced using the Bechamp reduction method to produce 3-amino-4-[(2-bromophenyl)thio]-N,N-dimethylbenzenesulphonamide.
Goldberg Reaction: This step completes the formation of the phenothiazine ring, resulting in N,N-dimethyl-10H-phenothiazine-2-sulfonamide.
Sidechain Attachment: Finally, the sidechain is attached via a sodamide reaction with 1-(3-chloropropyl)-4-methylpiperazine, yielding thioproperazine.
Industrial Production Methods
Industrial production of thioproperazine mesylate follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thioproperazine mesylate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Thioproperazine mesylate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying phenothiazine derivatives and their reactivity.
Biology: Investigated for its effects on neurotransmitter systems and cellular signaling pathways.
Medicine: Used in clinical research for the treatment of schizophrenia and manic syndromes.
Industry: Employed in the development of new antipsychotic drugs and formulations
Mechanism of Action
Thioproperazine mesylate acts as an antagonist on various postsynaptic receptors:
Dopaminergic Receptors: Blocks subtypes D1, D2, D3, and D4, affecting both productive and unproductive symptoms of schizophrenia.
Serotonergic Receptors: Blocks 5-HT1 and 5-HT2 receptors, providing anxiolytic, antidepressive, and antiaggressive effects.
Histaminergic Receptors: Blocks H1 receptors, leading to sedation and antiemesis.
Alpha Receptors: Blocks alpha1 and alpha2 receptors, causing antisympathomimetic effects.
Muscarinic Receptors: Blocks M1 and M2 receptors, resulting in anticholinergic symptoms
Comparison with Similar Compounds
Thioproperazine mesylate is unique among phenothiazine derivatives due to its specific receptor profile and therapeutic effects. Similar compounds include:
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties but a different receptor profile.
Fluphenazine: A phenothiazine derivative with a longer duration of action and different side effect profile.
Perphenazine: Similar in structure but with distinct pharmacological properties
Properties
CAS No. |
2347-80-0 |
---|---|
Molecular Formula |
C23H34N4O5S3 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
N,N-dimethyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide;methanesulfonic acid |
InChI |
InChI=1S/C22H30N4O2S2.CH4O3S/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25;1-5(2,3)4/h4-5,7-10,17H,6,11-16H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
KKBJVNCSGLJPDR-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.CS(=O)(=O)O.CS(=O)(=O)O |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.CS(=O)(=O)O |
2347-80-0 | |
Synonyms |
Majeptil thioproperazine thioproperazine mesylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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